Comprehensive Physicochemical Profiling and Solubility Dynamics of 5-Mercapto-2,3-dihydro-1H-inden-1-one
Comprehensive Physicochemical Profiling and Solubility Dynamics of 5-Mercapto-2,3-dihydro-1H-inden-1-one
Executive Summary
In the landscape of early-stage drug discovery and materials science, 5-mercapto-2,3-dihydro-1H-inden-1-one (CAS: 175840-55-8), commonly referred to as 5-mercapto-1-indanone, represents a highly specialized bifunctional scaffold . By marrying the rigid, lipophilic geometry of an indanone core with the high nucleophilicity of an aromatic thiol, this molecule offers unique synthetic and biological utility. However, its dual nature presents distinct challenges in formulation, stability, and solubility. This whitepaper provides a rigorous, causality-driven analysis of its physicochemical properties, pH-dependent solubility dynamics, and the self-validating experimental protocols required to handle it effectively.
Structural Architecture & Physicochemical Profiling
To predict the behavior of 5-mercapto-1-indanone in aqueous and organic systems, we must first deconstruct its molecular architecture. The molecule consists of a bicyclic indanone ring with a sulfhydryl (-SH) group at the C5 position.
Quantitative Data Summary
| Physicochemical Property | Estimated/Empirical Value | Causality / Driving Factor |
| Molecular Weight | 164.23 g/mol | Calculated from formula C₉H₈OS |
| LogP (Unionized) | 2.2 – 2.4 | Driven by the lipophilic indane core |
| pKa (Thiol) | 5.3 – 5.5 | Para-carbonyl electron withdrawal |
| Topological Polar Surface Area | 55.4 Ų | Contributions from C=O and -SH |
| Physical State | Solid | Crystalline lattice at standard temp |
Mechanistic Insight: The Hammett Effect on pKa
The acidity of the thiol group is the most critical parameter governing this molecule's behavior. Unsubstituted thiophenol has a pKa of approximately 6.52 . However, in 5-mercapto-1-indanone, the thiol is located para to the C1 carbonyl group.
The carbonyl group acts as a potent electron-withdrawing group (EWG) via resonance ( σp for an acetyl-like group is ~0.50). When the thiol deprotonates, the resulting negative charge on the thiolate anion is heavily delocalized across the aromatic ring and stabilized by the carbonyl oxygen. As observed in structurally analogous compounds like 4-acetylbenzenethiol (pKa = 5.33) , this extended conjugation significantly lowers the activation energy for deprotonation. Consequently, the pKa of 5-mercapto-1-indanone is depressed to an estimated 5.3 – 5.5 , making it markedly more acidic than standard isolated aromatic thiols.
pH-Dependent Solubility Dynamics
Because the pKa of 5-mercapto-1-indanone sits near 5.4, its aqueous solubility is dictated by the Henderson-Hasselbalch relationship .
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Acidic Conditions (pH < 3.5): At a pH two units below its pKa, the molecule exists >99% in its unionized, protonated state. Here, solubility is minimal (< 0.1 mg/mL) and is governed entirely by the intrinsic solubility ( S0 ) of the lipophilic indanone core.
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Physiological Conditions (pH 7.4): At physiological pH, the environment is two units above the pKa. The molecule is >99% ionized as a highly polar thiolate anion. This ionization disrupts the crystal lattice energy and dramatically enhances solvation in water, increasing solubility by orders of magnitude.
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Organic Solvents: The unionized form exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in chlorinated solvents (Dichloromethane), which are ideal for stock solution preparation.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, it is imperative to design experimental workflows that do not merely generate data, but actively validate their own accuracy. The following protocols are designed with built-in causality and error-checking mechanisms.
Thermodynamic Aqueous Solubility Profiling
Kinetic solubility methods (e.g., solvent-shift assays) often overestimate solubility due to the formation of metastable supersaturated solutions. To obtain true equilibrium data, a Shake-Flask Method coupled with LC-MS/MS is required.
Causality-Driven Protocol:
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Buffer Selection: Prepare 50 mM buffers at pH 3.0 (Citrate) and pH 7.4 (Phosphate) to capture both the intrinsic ( S0 ) and ionized solubility states.
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Solid Addition: Add 5 mg of solid 5-mercapto-1-indanone to 1 mL of buffer in a glass vial. Causality: Glass is mandatory; the lipophilic unionized form will non-specifically bind to polypropylene tubes, artificially lowering the measured concentration.
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Equilibration: Agitate at 250 rpm at 25°C for 48 hours. Causality: 48 hours is required to ensure the solid crystal lattice has fully equilibrated with the aqueous phase, breaking any supersaturation.
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Phase Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solid.
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Extraction & Quantification: Dilute the supernatant 1:10 into 50% Acetonitrile before LC-MS/MS analysis. Causality: Immediate dilution into an organic solvent prevents the compound from precipitating out of solution during transfer to the autosampler.
Workflow for thermodynamic solubility determination of 5-mercapto-1-indanone.
Oxidative Stability and Handling
A critical failure point in handling 5-mercapto-1-indanone is its susceptibility to oxidative dimerization . In alkaline or physiological buffers (pH > 5.4), the prevalent thiolate anion is easily oxidized by dissolved oxygen or trace transition metals into a thiyl radical, which rapidly dimerizes into a disulfide.
Self-Validating Handling Protocol: To ensure the integrity of the monomer during assays, the system must be protected against oxidation.
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Degassing: All aqueous buffers must be sparged with Argon for 30 minutes prior to use to displace dissolved oxygen.
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Chemical Reduction (The Failsafe): Supplement the buffer with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Causality: TCEP is a potent, non-thiol reducing agent that will continuously reduce any spontaneously formed disulfide bonds back to the active monomeric state without interfering with the thiol's reactivity.
Oxidative dimerization pathway of 5-mercapto-1-indanone and reversal via TCEP.
